Methyl 2-acetamidohex-5-enoate

Description

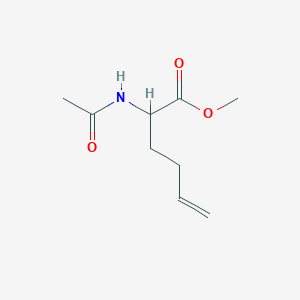

Methyl 2-acetamidohex-5-enoate is a structurally complex ester featuring an acetamido group at the C2 position and a terminal double bond at the C5 position of a hexenoate backbone. The compound’s reactivity and physical properties are likely influenced by the interplay of its ester, acetamido, and alkene functionalities.

Properties

CAS No. |

193223-81-3 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl 2-acetamidohex-5-enoate |

InChI |

InChI=1S/C9H15NO3/c1-4-5-6-8(9(12)13-3)10-7(2)11/h4,8H,1,5-6H2,2-3H3,(H,10,11) |

InChI Key |

ZBABYCNJHCYTQG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CCC=C)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CCC=C)C(=O)OC |

Synonyms |

5-Hexenoic acid, 2-(acetylamino)-, methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from structurally related compounds to infer properties of Methyl 2-acetamidohex-5-enoate:

Key Research Findings from Analogous Compounds

The terminal alkene in this compound could enable reactions such as Michael additions or polymerization, similar to unsaturated esters in resin chemistry (e.g., communic acid methyl esters in plant resins) .

Safety and Handling: Methyl 2-hydroxyacetate’s safety data highlights the importance of protective equipment (gloves, respirators) for esters with reactive substituents. This compound, lacking hydroxyl groups, may pose lower dermal risks but still require standard ester-handling protocols.

Q & A

Q. What safety protocols are essential for handling Methyl 2-acetamidohex-5-enoate in laboratory environments?

- Methodological Answer : Proper handling requires chemical-resistant gloves (nitrile or neoprene) and a full-body protective suit to prevent skin contact. Gloves must be inspected for integrity before use and disposed of using techniques that avoid outer-surface contamination. Respiratory protection (e.g., NIOSH-approved masks) is necessary if aerosolization occurs. Storage should comply with institutional guidelines for reactive esters, typically at -20°C in airtight containers. Safety protocols align with GHS standards for similar esters, emphasizing hazard mitigation through PPE and controlled workspace conditions .

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

- Methodological Answer : Documentation must include detailed synthesis or purification steps, solvent choices, and instrument calibration data (e.g., NMR, HPLC). Raw datasets (spectra, chromatograms) should be archived with metadata (e.g., temperature, reaction time). Adherence to IUCr guidelines for crystallographic studies ensures transparency: report refinement parameters (R-factors, residuals) and validation metrics (e.g., ADDSYM in PLATON for symmetry checks). Supplementary materials should contain non-truncated data to support reproducibility claims .

Advanced Research Questions

Q. How can SHELXL be optimized to resolve crystallographic disorder in this compound structures?

- Methodological Answer : SHELXL refinement begins with assigning anisotropic displacement parameters (ADPs) to non-H atoms. For disordered regions (e.g., the hex-5-ene moiety), use PART instructions to model split positions, applying geometric restraints (e.g., SIMU, DELU) to maintain chemically plausible bond lengths. Twinning detection (via BASF or HKLF 5) is critical for non-merohedral cases. Validate with R1/wR2 convergence (<5% discrepancy) and a Flack parameter near 0.0 for enantiopure samples. Post-refinement, cross-validate using ORTEP-3 for thermal ellipsoid visualization and CCDC Mercury for packing analysis .

Q. What graph set analysis approaches are suitable for characterizing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Apply Etter’s graph set theory to categorize H-bond motifs (e.g., chains, rings). Use Mercury or TOPOS to generate interaction graphs, identifying donor-acceptor pairs (N–H···O=C for acetamido groups). Calculate graph descriptors (e.g., R2²(8) for cyclic dimers) and compare with Etter’s rules for amide-containing compounds. For ambiguous patterns, validate via DFT calculations (e.g., AIM analysis in Gaussian) to confirm bond critical points. Contradictions in motif assignments (e.g., vs. Bernstein’s criteria) require reevaluating geometric thresholds (distance/angle tolerances) .

Q. How do structure validation tools like PLATON address data discrepancies in this compound crystallography?

- Methodological Answer : PLATON’s ADDSYM detects missed symmetry (e.g., pseudo-centering in monoclinic systems), while TWINLAW identifies twinning. For outliers in ADPs, use SQUEEZE to model solvent-accessible voids, recalculating R-factors post-mask. Validate H-atom positions via Hirshfeld rigid-bond tests (ΔUij < 0.01 Ų). If residual density peaks exceed 1 eÅ⁻³, re-examine disorder models or test for partial occupancy. Cross-check with SHELXL’s validation reports (e.g., ALERTS for improbable bond angles) and reconcile with IUCr’s validation guidelines .

Data Contradiction Analysis

Q. How should researchers resolve conflicting hydrogen-bonding data between experimental and computational models of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., temperature-dependent conformational changes). Compare experimental (X-ray/neutron) H-bond distances with DFT-optimized geometries (B3LYP/6-311++G** level). If deviations exceed 0.1 Å, assess lattice energy contributions via PIXEL (in CLP) or DYNOMO. For polymorphic systems, perform variable-temperature XRD to track H-bond stability. If computational models predict non-observed motifs, re-evaluate basis set choices or solvent inclusion in simulations .

Methodological Best Practices

- Crystallographic Reporting : Include .cif files with deposition codes (e.g., CCDC) and SHELXL refinement tables (e.g., _refine_ls_R_factor_gt) in supplementary data .

- Safety Compliance : Align hazard mitigation with GHS Category 2 standards for skin sensitizers, referencing SDS templates for ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.